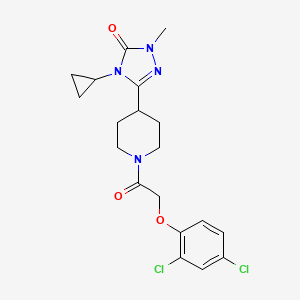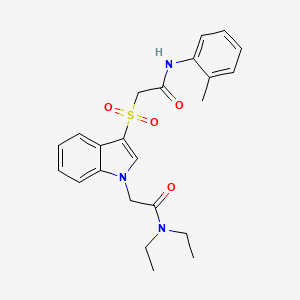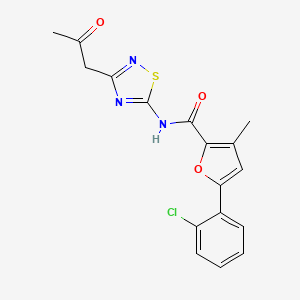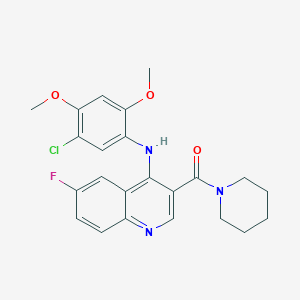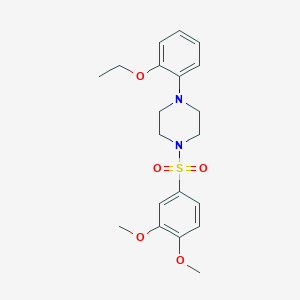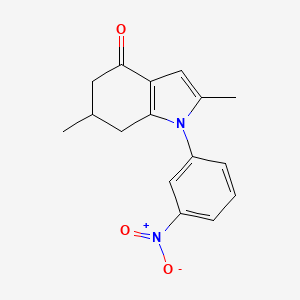
2,6-Dimethyl-1-(3-nitrophenyl)-5,6,7-trihydroindol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,6-Dimethyl-1-(3-nitrophenyl)-5,6,7-trihydroindol-4-one” is a complex organic compound. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals. The compound also has nitrophenyl and methyl groups attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, which is a fused ring system containing a benzene ring and a pyrrole ring. The nitrophenyl and methyl groups would be attached to specific positions on this ring system .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the nitro group is electron-withdrawing and could potentially undergo reduction reactions. The methyl groups, being electron-donating, could potentially undergo reactions such as oxidation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the nitro group could increase its polarity and influence its solubility in different solvents .
Applications De Recherche Scientifique
1. Synthesis and Molecular Structure Analysis
- Synthesis and Molecular Structure of Dihydropyridine Derivatives : The synthesis process and molecular structure of dihydropyridine derivatives, including 2,6-dimethyl-1-(3-nitrophenyl)-5,6,7-trihydroindol-4-one, have been a subject of study. These compounds are synthesized and analyzed using X-ray diffraction, 1H NMR, and IR spectroscopy. They show varied crystalline structures depending on the substituents and crystallization conditions, indicating their adaptability and potential use in different chemical contexts (Maru & Shah, 2013), (Devarajegowda et al., 2000).
2. Chemical Reactions and Derivative Synthesis
- Derivative Formation and Reaction Pathways : The compound reacts with various reagents to form different derivatives. Studies have elucidated the structures of these derivatives using spectroscopic methods, showcasing the compound's reactivity and potential for creating a diverse range of chemical entities (Görlitzer et al., 2000).
3. Crystallography and Structural Characterization
- Crystal Structure Elucidation : Detailed studies on the crystal and molecular structure of 2,6-dimethyl-1-(3-nitrophenyl)-5,6,7-trihydroindol-4-one derivatives highlight the complex nature of these compounds. The investigations provide insights into their crystalline forms and molecular arrangements, which are crucial for understanding their chemical behavior and potential applications (Gevariya et al., 2001), (Hong, 2000).
4. Asymmetric Synthesis and Optical Properties
- Asymmetric Synthesis : The compound has been used in the asymmetric synthesis of specific derivatives, highlighting its role in producing chiral molecules. Such studies are significant in the field of stereochemistry and for the development of drugs and other chiral substances (Si-haia, 2011).
Orientations Futures
Propriétés
IUPAC Name |
2,6-dimethyl-1-(3-nitrophenyl)-6,7-dihydro-5H-indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-10-6-15-14(16(19)7-10)8-11(2)17(15)12-4-3-5-13(9-12)18(20)21/h3-5,8-10H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPSDZKIXZBWLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(N2C3=CC(=CC=C3)[N+](=O)[O-])C)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-1-(3-nitrophenyl)-5,6,7-trihydroindol-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

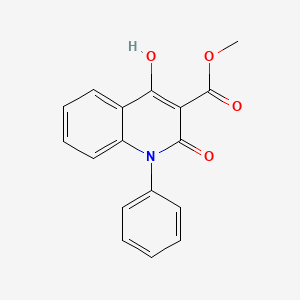
![N-(2,5-dimethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2575947.png)

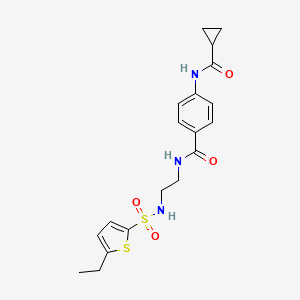
![2-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane;hydrochloride](/img/structure/B2575954.png)
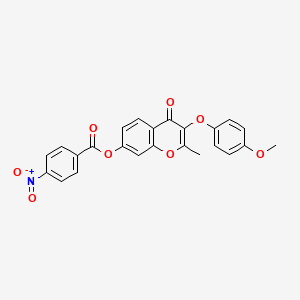
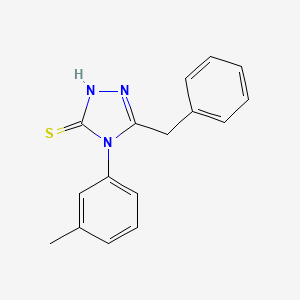
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N-(2-methoxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2575960.png)

